Ritonavir

Beschreibung

Eigenschaften

IUPAC Name |

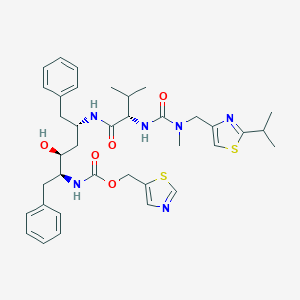

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDNCNXCDXHOMX-XGKFQTDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048627 | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, Freely soluble in methanol and ethanol; soluble in isopropanol., In water, 1.1X10-4 mg/L @ 25 °C /Estimated/, 1.26e-03 g/L | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.1X10-27 mm Hg @ 25 °C /Estimated/ | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light tan powder | |

CAS No. |

155213-67-5 | |

| Record name | Ritonavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155213-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritonavir [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155213675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritonavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00503 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ritonavir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=693184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3J8G9O825 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RITONAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7160 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ritonavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Immediate Release

Executive Summary

Ritonavir, a potent HIV-1 protease inhibitor, has carved a unique and enduring niche in antiviral therapy, not primarily for its intrinsic antiretroviral activity, but for its profound and potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This deliberate exploitation of a drug-drug interaction, a practice often avoided in pharmacotherapy, marked a paradigm shift in HIV treatment. By inhibiting CYP3A4-mediated metabolism, low, sub-therapeutic doses of this compound "boost" the plasma concentrations of other co-administered protease inhibitors, enhancing their efficacy, simplifying dosing regimens, and helping to overcome drug resistance. This technical guide delves into the core scientific discoveries that unveiled this compound's pharmacokinetic boosting capabilities, presenting the key quantitative data, experimental methodologies, and the complex molecular interactions that underpin this pivotal therapeutic strategy.

The Initial Discovery: From Antiviral to Enhancer

This compound was originally developed and approved in 1996 as a standalone protease inhibitor for the treatment of HIV/AIDS.[1] However, early clinical observations and subsequent in vitro studies revealed its remarkably potent inhibitory effect on CYP3A4, the primary enzyme responsible for the metabolism of most HIV protease inhibitors.[2][3] This led to the innovative strategy of using this compound not for its own viral suppression, but as a pharmacokinetic enhancer. This approach allows for the use of lower doses of the primary protease inhibitor, reducing pill burden and toxicity while maintaining therapeutic drug levels.[1][4]

The seminal work by Kempf et al. in 1997 provided critical early evidence of this effect.[2][5][6] Their research demonstrated that co-administration of this compound with other protease inhibitors, such as saquinavir, led to substantial increases in the plasma concentrations of the latter.[2][5][6] This discovery fundamentally altered the landscape of HIV therapy, paving the way for more durable and convenient treatment regimens.

Quantitative Impact of this compound Boosting

The pharmacokinetic enhancement provided by this compound is both profound and consistent. The primary mechanism is the significant reduction of first-pass metabolism of co-administered drugs in the gut and liver.[7][8] This leads to dramatic increases in key pharmacokinetic parameters.

In Vitro Inhibition of CYP3A4

This compound is a highly potent inhibitor of CYP3A4 in vitro. Multiple studies have characterized its inhibitory constant (Ki) and the concentration required for 50% inhibition (IC50), with values consistently in the nanomolar range.

| Parameter | Value (µM) | Substrate | Reference |

| Ki | 0.019 ± 0.004 | Testosterone | [9] |

| Ki | 0.025 ± 0.020 | Saquinavir (in vivo) | [8] |

| Ki | 0.0164 ± 0.0004 | Saquinavir (in vivo) | [8] |

| Ki | 0.59 ± 0.12 | Lopinavir | [10] |

| IC50 | 0.014 | Generic CYP3A4 substrate | [11] |

| IC50 | 0.032 | Generic CYP3A4 substrate | [11] |

| IC50 | 0.05 | Midazolam | [12] |

In Vivo Pharmacokinetic Enhancement of Saquinavir

The co-administration of this compound with the protease inhibitor saquinavir provides a clear and dramatic illustration of its boosting effect. Studies in healthy volunteers and HIV-infected patients have consistently shown multi-fold increases in saquinavir plasma concentrations.

| Pharmacokinetic Parameter | Saquinavir Alone | Saquinavir + this compound | Fold Increase | Reference |

| AUC | ||||

| AUC (0-8h) (ng·h/mL) | 470 (median) | 27,458 (median) | ~58 | [3] |

| AUC (0-24h) | < 5 µg·h/mL | 57 µg·h/mL | >11 | [13][14] |

| AUC | - | - | >50 | [8] |

| AUC | - | - | 17 to 23 | [13][14] |

| Cmax | ||||

| Cmax (ng/mL) | 146 (median) | 4,795 (median) | ~33 | [3] |

| Cmax | - | - | 22 | [8] |

Note: Dosing regimens for saquinavir and this compound varied across studies.

The Molecular Mechanism of CYP3A4 Inhibition

The mechanism by which this compound inhibits CYP3A4 is complex and multifaceted, with research suggesting it is not a simple competitive inhibitor.[12][15] this compound is considered a mechanism-based inactivator of CYP3A4, meaning it is metabolically activated by the enzyme to a species that then irreversibly inhibits it.[15] Several distinct mechanisms have been proposed and investigated:

-

Covalent Biding to the Apoprotein: Evidence suggests that a metabolite of this compound forms a covalent bond with the CYP3A4 protein itself, specifically with the amino acid lysine-257.[10] This modification permanently inactivates the enzyme.

-

Metabolic-Intermediate Complex (MIC) Formation: Early theories proposed the formation of a stable complex between a this compound metabolite and the heme iron of the cytochrome P450 enzyme.

-

Heme Destruction: Some studies have suggested that this compound's metabolism can lead to the destruction of the heme prosthetic group, which is essential for the enzyme's catalytic activity.[15]

-

Strong Ligation to Heme Iron: Research has also indicated that unmodified this compound binds with very high affinity to the heme iron, effectively locking the enzyme in an inactive state.[16]

It is plausible that a combination of these mechanisms contributes to the overall potent and durable inhibition of CYP3A4 by this compound.

Key Experimental Protocols

The discovery and characterization of this compound's boosting effect relied on robust in vitro and in vivo experimental designs. Below are synthesized protocols for key experiments.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a typical experiment to determine the inhibitory potency (Ki or IC50) of a compound like this compound on CYP3A4 activity.

Methodology:

-

Preparation: Human liver microsomes are prepared and protein concentration is determined.

-

Pre-incubation: Microsomes are pre-incubated with a range of this compound concentrations in a buffer solution.

-

Reaction Initiation: A known concentration of a CYP3A4-specific probe substrate (e.g., testosterone or midazolam) is added, followed by an NADPH-generating system to initiate the metabolic reaction.

-

Incubation: The reaction is allowed to proceed for a specific time at 37°C.

-

Reaction Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.

-

Data Analysis: The rate of metabolite formation at each this compound concentration is compared to a control (no this compound). The data is then used to calculate the IC50 and, with varying substrate concentrations, the Ki value.

In Vivo Pharmacokinetic Study in Humans

This protocol describes a typical crossover study design to evaluate the effect of this compound on the pharmacokinetics of another drug.

Methodology:

-

Subject Recruitment: Healthy volunteers are enrolled in the study.

-

Phase 1: Subjects receive a single dose of the protease inhibitor (e.g., saquinavir) alone. Blood samples are collected at multiple time points over 24-48 hours.

-

Washout Period: A washout period of sufficient duration is implemented to ensure complete elimination of the drug from the subjects' systems.

-

Phase 2: The same subjects receive the protease inhibitor in combination with a low dose of this compound. Blood samples are collected at the same time points as in Phase 1.

-

Sample Analysis: Plasma concentrations of the protease inhibitor are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and half-life, are calculated for each phase using non-compartmental methods.

-

Statistical Analysis: Statistical tests are performed to compare the pharmacokinetic parameters with and without this compound to determine the significance of the boosting effect.

Conclusion

The discovery of this compound's pharmacokinetic boosting effect was a landmark in HIV therapy, born from meticulous scientific investigation and a deep understanding of drug metabolism. This strategy of intentionally harnessing a drug-drug interaction has had a lasting impact, enabling the development of highly effective, tolerable, and simplified antiretroviral regimens. The in-depth understanding of its potent CYP3A4 inhibition, supported by robust quantitative data and detailed experimental protocols, continues to inform drug development and combination therapy strategies for a variety of diseases beyond HIV. This technical guide provides a core reference for researchers and drug development professionals on the foundational science behind one of modern medicine's most successful therapeutic innovations.

References

- 1. This compound: 25 Years’ Experience of Concomitant Medication Management. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saquinavir pharmacokinetics alone and in combination with this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Low-dose this compound for protease inhibitor pharmacokinetic enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical and Pharmacokinetic Data Support Once-Daily Low-Dose Boosted Saquinavir (1,200 Milligrams Saquinavir with 100 Milligrams this compound) in Treatment-Naive or Limited Protease Inhibitor-Experienced Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic interactions between two human immunodeficiency virus protease inhibitors, this compound and saquinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, this compound, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of human cytochromes P450 in vitro by this compound and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Saquinavir and this compound pharmacokinetics following combined this compound and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saquinavir and this compound pharmacokinetics following combined this compound and saquinavir (soft gelatin capsules) administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Mechanism-Based Inactivation of CYP3A4 by this compound: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Ritonavir against the Human Immunodeficiency Virus Type 1 (HIV-1) protease. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.

Introduction

This compound is a potent peptidomimetic inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] The HIV-1 protease is an aspartyl protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[1][4] Inhibition of this enzyme by drugs like this compound results in the production of immature, non-infectious viral particles, thereby halting the progression of HIV infection.[2][4][5] Initially developed as a standalone antiretroviral agent, this compound is now primarily used as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes many antiretroviral drugs.[1][2][6][7]

Quantitative Data: Inhibitory Potency of this compound

The in vitro potency of this compound against HIV-1 protease is characterized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are determined through various enzymatic and cell-based assays.

| Parameter | Value | Virus/Enzyme | Assay Conditions | Reference |

| Ki | 0.015 nM | Wild-type HIV-1 Protease | Enzymatic Assay | [1][4] |

| EC50 | 0.02 µM (20 nM) | HIV-1 | Cell-based Assay | [8] |

| Serum-free IC50 | 3.0 - 5.0 ng/mL | HIV-1 | MTT-MT4 Assay | [9][10] |

Note: Ki (inhibition constant) represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease.[2] It is designed to mimic the transition state of the polyprotein cleavage reaction.[1] The central hydroxyl group of this compound binds with high affinity to the catalytic aspartic acid residues (Asp25 and Asp25') in the active site of the homodimeric HIV-1 protease.[1] This binding event blocks the access of the natural Gag-Pol polyprotein substrates to the active site, thereby preventing their cleavage and the subsequent maturation of the virus.

Experimental Protocols

The in vitro evaluation of this compound's activity against HIV-1 protease involves several key experimental assays. Below are detailed protocols for commonly used methods.

HIV-1 Protease Enzyme Inhibition Assay (FRET-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease using a fluorogenic substrate.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the substrate by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., sodium acetate buffer, pH 4.7-5.5)

-

This compound (or test compound)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a positive control (e.g., another known protease inhibitor) and a negative control (vehicle, typically DMSO).

-

Assay Setup: To the wells of a 96-well plate, add the diluted this compound or control solutions.

-

Enzyme Addition: Add a pre-determined concentration of recombinant HIV-1 protease to each well (except for the 'no enzyme' control wells). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[11]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 450 nm).

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Plot the percentage of inhibition (relative to the 'no inhibitor' control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of this compound at inhibiting HIV-1 replication in a cellular context.

Principle: Susceptible human T-lymphocyte cell lines are infected with HIV-1 in the presence of varying concentrations of the inhibitor. The extent of viral replication is then quantified after a period of incubation.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 with fetal bovine serum)

-

This compound (or test compound)

-

Method for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay, or cell viability assay like MTS/XTT)[11]

Procedure:

-

Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.[11]

-

Compound Addition: Add serial dilutions of this compound or control solutions to the wells.

-

Infection: Infect the cells with a pre-titered amount of HIV-1.[11]

-

Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO₂ incubator.[11]

-

Quantification of Viral Replication: After incubation, quantify the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Measuring the amount of p24 capsid protein in the cell culture supernatant.

-

Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the supernatant.

-

Cell Viability Assay: Measuring the viability of the cells, as HIV-1 infection is cytopathic to these cell lines.

-

-

Data Analysis: Plot the measured signal (e.g., p24 concentration, RT activity, or cell viability) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an HIV-1 protease inhibitor like this compound.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating low nanomolar Ki and EC50 values in in vitro assays. Its mechanism of action is well-characterized, involving competitive inhibition of the enzyme's active site. The experimental protocols outlined in this guide provide a framework for the robust in vitro evaluation of this compound and other potential HIV-1 protease inhibitors. A thorough understanding of these principles and methodologies is crucial for researchers and professionals in the field of antiretroviral drug development.

References

- 1. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, plays a crucial role in antiretroviral therapy.[1][2][3] Initially developed as a standalone protease inhibitor, its principal clinical application now lies in its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4] This action allows it to serve as a pharmacokinetic enhancer, or "booster," for other protease inhibitors, increasing their plasma concentrations and prolonging their half-life.[1] However, its fundamental role as a direct inhibitor of viral maturation remains a cornerstone of its therapeutic value and a subject of intensive research. This in-depth technical guide elucidates the core mechanism by which this compound inhibits viral maturation, providing detailed experimental protocols, quantitative data, and visual representations of the underlying molecular processes.

Mechanism of Action: Inhibition of HIV-1 Protease and Prevention of Polyprotein Cleavage

The maturation of HIV-1 into an infectious virion is a complex, multi-step process that is critically dependent on the enzymatic activity of HIV-1 protease.[5][6] This aspartyl protease is responsible for the site-specific cleavage of the viral Gag and Gag-Pol polyprotein precursors.[6][7] These polyproteins are synthesized in the host cell and assemble at the plasma membrane, forming immature, non-infectious viral particles.[8]

The Gag polyprotein (Pr55Gag) contains the structural proteins of the virus: matrix (MA), capsid (CA), nucleocapsid (NC), and p6. The Gag-Pol polyprotein, produced by a ribosomal frameshift, additionally contains the viral enzymes: protease (PR), reverse transcriptase (RT), and integrase (IN). For the virus to become infectious, the protease must cleave these polyproteins at specific sites, leading to a massive structural rearrangement within the virion, known as maturation. This process results in the formation of the characteristic conical capsid core that encloses the viral RNA genome and enzymes.[6]

This compound functions as a competitive inhibitor of HIV-1 protease.[1] It is designed to mimic the peptide substrate of the protease, binding with high affinity to the enzyme's active site.[1] By occupying the active site, this compound prevents the protease from accessing and cleaving the Gag and Gag-Pol polyproteins.[1] This blockade of proteolytic processing results in the release of immature, non-infectious viral particles with defective morphology, characterized by the absence of a condensed conical core.[6]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound as an HIV-1 protease inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki), which reflect the inhibitor's efficacy and binding affinity, respectively.

| Parameter | Value | Assay Conditions | Source |

| Ki | ~0.015 nM | In vitro inhibition of HIV-1 Protease | [2][3] |

| IC50 (Enzymatic) | 13 nM | In vitro inhibition of HIV-1 Protease | [2] |

| IC50 (Antiviral) | 68 - 1340 nM | Cell-based assay (MT-4 cells), dependent on serum concentration | [2] |

| Serum-Free IC50 (Antiviral) | 4.0 ng/ml (~5.5 nM) | MTT-MT4 assay |

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease.

| Treatment | Metric | Result | Source |

| This compound (various dosages) | Mean maximal reduction in plasma HIV-1 RNA | 0.86 to 1.18 log | |

| This compound (subgroup analysis) | Mean reduction in plasma viremia | 1.7 log |

Table 2: Effect of this compound on Viral Load in HIV-1 Infected Patients.

| Protease Inhibitor | Concentration | Percentage of Immature Virions | Method |

| Lopinavir (as a proxy for PI effect) | 60 nM | >50% (based on partially cleaved CA) | Western Blot |

| Darunavir | 10 nM | ~60% | FRET-based microscopy |

| Protease Inhibitor (general) | Not specified | ~18% (untreated) to significantly increased | Electron Microscopy |

Table 3: Quantitative Analysis of Protease Inhibitor-Induced Immature Virion Formation. (Note: Direct quantitative data for this compound's effect on virion morphology via electron microscopy is limited in the provided search results; data for other potent protease inhibitors are presented to illustrate the general effect.)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound on viral maturation.

Fluorometric HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay is used to determine the IC50 and Ki values of protease inhibitors.

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing a donor/acceptor pair flanking a cleavage site)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)[1]

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute recombinant HIV-1 protease in assay buffer to the desired stock concentration.

-

Dissolve the FRET substrate in DMSO to create a stock solution and then dilute to the final working concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

-

Add the serially diluted this compound to the wells. Include a control with no inhibitor (vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.[2]

-

Immediately measure the fluorescence intensity in kinetic mode for a set period (e.g., 60 minutes) at 37°C using a fluorescence plate reader.[2] The rate of increase in donor fluorescence (or decrease in FRET) is proportional to the protease activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.[2]

-

Cell-Based Antiviral Activity Assay (MTT Assay)

This assay determines the concentration of an inhibitor required to protect cells from the cytopathic effects of HIV-1 infection.

Materials:

-

Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

-

HIV-1 viral stock

-

Complete culture medium

-

This compound dissolved in DMSO

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well microplate.

-

Inhibitor and Virus Addition:

-

Prepare serial dilutions of this compound in culture medium and add them to the wells.

-

Infect the cells with a pre-titered amount of HIV-1 virus stock. Include uninfected control wells and infected wells without any inhibitor.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days to allow for viral replication and the development of cytopathic effects.[2]

-

Cell Viability Measurement:

-

Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of protection from the viral cytopathic effect for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of protection against the this compound concentration and fitting the data to a dose-response curve.[2]

-

Western Blot Analysis of Gag Processing

This technique is used to visualize the inhibition of Gag polyprotein cleavage in virus-producing cells.

Materials:

-

HIV-1 infected cells (e.g., chronically infected H9 cells)

-

This compound

-

Cell lysis buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against HIV-1 p24 (capsid)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture HIV-1 infected cells in the presence of varying concentrations of this compound for a specified period (e.g., 2-3 days).

-

Harvest the cells and lyse them to release cellular proteins.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This antibody will detect both the full-length Gag precursor (p55) and the mature p24 protein.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities for the Gag precursor (p55) and the mature capsid protein (p24).

-

A dose-dependent increase in the ratio of p55 to p24 indicates effective inhibition of Gag processing by this compound.

-

Transmission Electron Microscopy (TEM) of Viral Particles

TEM is used to visualize the morphological changes in HIV-1 particles produced in the presence of protease inhibitors.

Materials:

-

HIV-1 infected cells

-

This compound

-

Fixatives (e.g., glutaraldehyde, osmium tetroxide)

-

Dehydrating agents (e.g., ethanol series)

-

Embedding resin (e.g., Epon)

-

Uranyl acetate and lead citrate for staining

-

TEM grids

-

Transmission Electron Microscope

Procedure:

-

Sample Preparation:

-

Culture HIV-1 infected cells in the presence or absence of this compound.

-

Fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with embedding resin and polymerize.

-

-

Ultrathin Sectioning and Staining:

-

Cut ultrathin sections (60-90 nm) of the embedded cells using an ultramicrotome.

-

Mount the sections on TEM grids.

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

Examine the sections using a transmission electron microscope.

-

Capture images of budding and released viral particles.

-

-

Analysis:

-

Analyze the morphology of the viral particles. Immature particles produced in the presence of this compound will lack the typical dense, conical core of mature virions and will instead show an electron-dense layer beneath the viral envelope.

-

Quantify the percentage of mature and immature virions at different this compound concentrations.

-

Visualizations of Signaling Pathways and Experimental Workflows

Caption: HIV-1 Maturation Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a FRET-based HIV-1 protease inhibition assay.

Caption: Logical relationship of this compound's inhibition of Gag polyprotein processing.

Conclusion

This compound's primary mechanism of action in inhibiting viral maturation is its direct, competitive inhibition of the HIV-1 protease. By preventing the cleavage of Gag and Gag-Pol polyproteins, this compound effectively halts the morphological transformation of nascent virions into mature, infectious particles. This leads to a significant reduction in viral load and is a critical component of effective antiretroviral therapy. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and combat HIV-1. The continued study of protease inhibitors like this compound is essential for the development of new and more potent antiretroviral agents.

References

- 1. HIV-1 Gag Processing Intermediates Trans-dominantly Interfere with HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mathematical modeling and quantitative analysis of HIV-1 Gag trafficking and polymerization | PLOS Computational Biology [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A preliminary study of this compound, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction

Ritonavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has been a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Its clinical utility extends beyond its direct antiviral effect; it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] This dual functionality allows this compound to act as a pharmacokinetic enhancer, or "booster," increasing the plasma concentrations and prolonging the half-life of co-administered antiretroviral drugs, thereby improving their efficacy and reducing pill burden.[1][3] The development of this compound and its analogues has been a subject of extensive preclinical research to optimize both anti-HIV potency and CYP3A4 inhibition, while also exploring other potential therapeutic applications, such as in cancer.[1][5] This guide provides an in-depth overview of the preclinical structure-activity relationship (SAR) studies of this compound analogues, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship Data

The preclinical development of this compound analogues has focused on modifying its complex structure to enhance its therapeutic profile. Researchers have systematically investigated the impact of altering various functional groups on the molecule's interaction with both HIV protease and CYP3A4.

Anti-HIV Activity of this compound Analogues

The primary therapeutic target of this compound is the HIV protease, an enzyme essential for the maturation of infectious virions.[6][7] SAR studies have aimed to identify modifications that improve inhibitory potency against this enzyme. The following table summarizes the in vitro anti-HIV activity of a selection of this compound analogues, highlighting the effects of substitutions at the P3 and P2' positions.

| Compound | P3 Group | P2' Group | Linker | Ki (nM) vs. HIV Protease | EC50 (µM) vs. HIV in cell culture | Reference |

| This compound | Isopropylthiazole | 5-Thiazolyl | Carbamate | 0.36 (HIV-1), 3.7 (HIV-2) | 0.022-0.13 (HIV-1), 0.16 (HIV-2) | [7] |

| A-80987 | 2-Pyridyl | 2-Pyridyl | Carbamate | - | - | [5] |

| Analogue 13 | 6-Ethyl-2-pyridyl | 2-Pyridyl | Carbamate | - | - | [6] |

| Analogue 14 | 6-Methyl-2-pyridyl | 2-Pyridyl | Carbamate | - | - | [6] |

| Analogue 121 | - | - | - | - | comparable to this compound | [6] |

| Analogue 139 | - | - | - | - | comparable to this compound | [6] |

| Analogue 152 | - | - | - | - | comparable to this compound | [6] |

| Analogue 166 | - | - | - | - | comparable to this compound | [6] |

| Analogue 179 | - | - | - | - | comparable to this compound | [6] |

| Analogue 180 | - | - | - | - | comparable to this compound | [6] |

| Analogue 127 | Bisoxazolyl | - | - | - | nearly equivalent to this compound | [6] |

Note: A comprehensive list of analogues and their activities can be found in the cited literature. This table presents a selection to illustrate key SAR trends.

CYP3A4 Inhibition by this compound Analogues

This compound's potent inhibition of CYP3A4 is a key aspect of its clinical use as a pharmacokinetic booster.[3] Extensive research has been conducted to understand the structural determinants of this inhibition and to develop analogues with tailored CYP3A4 inhibitory profiles. The following table presents data on the interaction of various this compound analogues with CYP3A4.

| Compound | Key Structural Modifications | Ks (µM) | IC50 (µM) | Reference |

| This compound | - | 0.02 | 0.13 | [8] |

| Analogue 4a | Methyl-pyridyl linker, S/R side-group | - | ~1.2-1.4 | [8] |

| Analogue 4g | Ethyl-pyridyl linker, R/R side-group | 0.04 | 0.31 | [8] |

| Analogue 6a | N-heteroatom substitution in backbone | - | 3-fold increase vs 4g | [8] |

| Cobicistat | Desoxythis compound backbone, morpholine ring | - | 0.01-0.04 | [9][10] |

| GS2 | Oxazole-containing | 0.6 | 3.4 | [9] |

Note: Ks represents the spectral dissociation constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate stronger binding and more potent inhibition, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of this compound analogues.

Fluorometric HIV-1 Protease Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair, based on the principle of Fluorescence Resonance Energy Transfer (FRET).[11] In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the peptide by HIV-1 protease separates the fluorophore and quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.[11]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., containing EDANS and DABCYL)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

-

Test compounds (this compound analogues) dissolved in DMSO

-

Known HIV-1 Protease inhibitor (e.g., Pepstatin A) as a positive control

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of HIV-1 protease in assay buffer. The optimal concentration should be determined empirically.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to a working concentration in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add the diluted test compounds.

-

Positive Control Wells: Add the diluted known inhibitor.

-

Enzyme Control Wells (No Inhibitor): Add assay buffer with the corresponding DMSO concentration.

-

Blank Wells (No Enzyme): Add assay buffer.

-

To all wells except the blank, add the HIV-1 protease working solution.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the substrate working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the ability of a compound to inhibit HIV replication in a human T-cell line.

Principle: MT-4 cells are highly susceptible to HIV infection, which leads to a cytopathic effect (CPE) and cell death.[9] The efficacy of an antiviral compound is measured by its ability to protect the cells from virus-induced death, often quantified using a cell viability assay like the MTT assay.[9] Alternatively, the inhibition of viral replication can be directly measured by quantifying the amount of a viral protein, such as the p24 antigen, in the cell culture supernatant using an ELISA.[9]

Materials:

-

MT-4 cells

-

HIV-1 stock (e.g., strain IIIB)

-

Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader (for absorbance)

Procedure:

-

Cell Seeding:

-

Seed MT-4 cells into a 96-well plate at a density that allows for logarithmic growth over the course of the assay.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add the diluted compounds to the wells. Include cell control wells (no virus, no compound) and virus control wells (with virus, no compound).

-

-

Virus Infection:

-

Add a pre-titered amount of HIV-1 stock to the wells containing test compounds and to the virus control wells. The amount of virus should be sufficient to cause significant cell death in the virus control wells within 4-5 days.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

-

Quantification of Antiviral Activity:

-

Option A: MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Add solubilization solution to dissolve the crystals.

-

Read the absorbance at 570 nm.

-

-

Option B: p24 Antigen ELISA:

-

Collect the culture supernatants from the assay plate.

-

Perform the p24 antigen capture ELISA according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

For the MTT assay, calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

-

For the p24 ELISA, calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.

-

Determine the EC50 value (the concentration of the compound that provides 50% protection or 50% inhibition of viral replication).

-

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This in vitro assay measures the inhibitory potential of a compound on the metabolic activity of CYP3A4 using human liver microsomes.

Principle: Human liver microsomes (HLMs) contain a mixture of drug-metabolizing enzymes, including CYP3A4. The activity of CYP3A4 is measured by monitoring the metabolism of a specific probe substrate (e.g., testosterone or midazolam) into its metabolite. The inhibitory effect of a test compound is determined by quantifying the reduction in the rate of metabolite formation.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

-

CYP3A4 probe substrate (e.g., testosterone)

-

NADPH regenerating system (or NADPH)

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control

-

Quenching solution (e.g., ice-cold acetonitrile) containing an internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation:

-

Prepare a master mix containing HLMs and potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds and the positive control.

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, combine the HLM master mix with the diluted test compounds, positive control, or solvent (for the control reaction).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Reaction Initiation:

-

Add the CYP3A4 probe substrate to the mixture and briefly pre-incubate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the ice-cold quenching solution containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the amount of the metabolite formed using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation in the presence of each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control reaction (no inhibitor).

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism and study of this compound and its analogues.

Mechanism of this compound as an HIV Protease Inhibitor.

Mechanism of this compound as a CYP3A4 Inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biochain.com [biochain.com]

- 3. benchchem.com [benchchem.com]

- 4. The Mechanism-Based Inactivation of CYP3A4 by this compound: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cytochrome P450: metabolism of testosterone by CYP3A4 and inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. abcam.cn [abcam.cn]

- 8. abcam.co.jp [abcam.co.jp]

- 9. benchchem.com [benchchem.com]

- 10. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent of the protease inhibitor class, has a well-documented role as a potent inhibitor of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as MDR1 or ABCB1). This inhibition is a cornerstone of its use as a pharmacokinetic enhancer, or "booster," in combination therapies, particularly for other HIV protease inhibitors. By blocking P-gp-mediated efflux, this compound increases the intracellular concentration and bioavailability of co-administered drugs that are P-gp substrates. This guide provides an in-depth technical overview of the mechanisms and experimental evaluation of this compound's interaction with P-glycoprotein, tailored for professionals in drug development and research.

Quantitative Analysis of this compound's P-gp Inhibition

The inhibitory potency of this compound on P-glycoprotein has been quantified in numerous studies using various in vitro models and P-gp substrates. The half-maximal inhibitory concentration (IC50) is a key parameter used to express this potency. Below are tables summarizing the quantitative data from several key studies.

| Cell Line | P-gp Substrate | This compound IC50 | Reference Study |

| Porcine Primary Brain Capillary Endothelial Cells | Saquinavir | 0.2 µM | [1] |

| DU-145DOC10 (Docetaxel-resistant prostate cancer) | Docetaxel | 10 µM | |

| 22Rv1DOC8 (Docetaxel-resistant prostate cancer) | Docetaxel | 32 µM | |

| LS-180V (Intestinal carcinoma) | Rhodamine 123 | >10 µM (Chronic exposure leads to P-gp induction) | [2] |

Table 1: IC50 Values of this compound for P-glycoprotein Inhibition in Various Cell Lines.

| Inhibitor | Cell System | P-gp Substrate | IC50 / Ki | Reference Study |

| This compound | Porcine Brain Endothelial Cells | Saquinavir | IC50: 0.2 µM | [1] |

| SDZ PSC 833 (Valspodar) | Porcine Brain Endothelial Cells | Saquinavir | IC50: 1.13 µM | [1] |

| Verapamil | LS-180V Cells | Rhodamine 123 | Effective at 100 µM | [2] |

| This compound | Human Liver Microsomes | ABT-378 | Ki: 13 nM (for CYP3A4 metabolism) |

Table 2: Comparative Inhibitory Potency of this compound and Other P-gp Modulators.

Molecular Mechanism of Inhibition

While the precise molecular interactions between this compound and P-glycoprotein are still under active investigation, the available evidence suggests a direct interaction with the transporter. The mechanism is likely competitive or a mixed-mode of inhibition, where this compound binds to the drug-binding pocket(s) of P-gp, thereby preventing the binding and/or translocation of other substrates.

Recent cryo-electron microscopy (cryo-EM) studies of P-gp with other inhibitors have revealed a large, polyspecific drug-binding cavity within the transmembrane domains (TMDs) with multiple overlapping binding sites.[3][4][5] Although a co-crystal structure of this compound with P-gp is not yet available, in silico molecular docking and dynamics simulations suggest that this compound, like other HIV protease inhibitors, can be accommodated within this pocket.[6][7][8] The binding is likely stabilized by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces with key amino acid residues within the TMDs.

The following diagram illustrates a hypothetical model of this compound's inhibitory action on P-glycoprotein.

References

- 1. HIV protease inhibitor this compound: a more potent inhibitor of P-glycoprotein than the cyclosporine analog SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces P-glycoprotein expression, multidrug resistance-associated protein (MRP1) expression, and drug transporter-mediated activity in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structure of P-glycoprotein bound to triple elacridar inhibitor molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM of human P-glycoprotein reveals an intermediate occluded conformation during active drug transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rbes.rovedar.com [rbes.rovedar.com]

- 7. Docking Applied to the Prediction of the Affinity of Compounds to P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling techniques used to investigate the binding of Ritonavir to the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro). The main protease is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1][2][3] this compound, an HIV protease inhibitor, has been explored for its potential to inhibit SARS-CoV-2 Mpro.[4][5][6] This document details the experimental protocols for key computational methods, presents quantitative binding data, and visualizes the interaction pathways and experimental workflows.

Introduction to SARS-CoV-2 Main Protease and this compound

The SARS-CoV-2 Mpro is a cysteine protease that plays an essential role in the virus's replication by cleaving viral polyproteins into functional non-structural proteins.[7][8] The highly conserved nature of Mpro among coronaviruses makes it an attractive target for broad-spectrum antiviral inhibitors.[9][10] The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41.[8][11]

This compound is an antiretroviral medication primarily used to treat HIV/AIDS.[12] It acts as a potent inhibitor of HIV protease.[13] In the context of COVID-19, this compound is often used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors like Nirmatrelvir (in Paxlovid), by inhibiting the human cytochrome P450 3A4 (CYP3A4) enzyme responsible for drug metabolism.[9][12][13][14][15] However, numerous computational studies have also investigated its potential to directly bind to and inhibit the SARS-CoV-2 Mpro.[1][16][17][18][19][20]

Experimental Protocols in Molecular Modeling

This section outlines the detailed methodologies for the computational experiments used to model the interaction between this compound and SARS-CoV-2 Mpro.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Protocol:

-

Protein and Ligand Preparation:

-

The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB).

-

Water molecules and any existing ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or steric clashes.

-

The 3D structure of this compound is obtained from a chemical database like PubChem or ZINC.

-

The ligand's geometry is optimized using a suitable force field.

-

-

Grid Generation and Docking:

-

A grid box is defined around the active site of the Mpro, typically encompassing the catalytic dyad (His41 and Cys145).[21]

-

Docking simulations are performed using software such as AutoDock.[22] The program explores various conformations and orientations of this compound within the defined grid box.

-

-

Scoring and Analysis:

-

The resulting docked poses are ranked based on a scoring function that estimates the binding affinity.

-

The pose with the lowest binding energy is typically selected for further analysis.

-

Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and Mpro residues are analyzed.[23]

-

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time.

Protocol:

-

System Preparation:

-

The best-docked pose of the this compound-Mpro complex is used as the starting structure.

-

The complex is placed in a periodic boundary box filled with a suitable water model (e.g., TIP3P).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic forces.

-

The system undergoes energy minimization to remove any steric clashes.

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm) under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, respectively.[24]

-

-

Production Run:

-

Trajectory Analysis:

-

The stability of the complex is assessed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.[21][24][25]

-

The interaction energy and hydrogen bond formation between this compound and Mpro are analyzed throughout the simulation.

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores.

Protocol:

-

MM/PBSA and MM/GBSA Methods:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are common methods used.[26]

-

Snapshots are extracted from the stable part of the MD simulation trajectory.

-

For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

-

The total binding free energy is an average over all the snapshots.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from various molecular modeling studies on this compound's interaction with SARS-CoV-2 Mpro.

| Study Type | Software/Method | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Molecular Docking | AutoDock | -8.9 | Gln189, Glu166, Thr190 | [23] |

| Covalent Docking | - | -72.02 (MMGBSA) | Cys145 | [17] |

| Molecular Dynamics | - | - | His41, Met49, Met165 | [19][20] |

| Molecular Docking | - | -10.26 | - | [27] |

Key Amino Acid Interactions

Several studies have identified key amino acid residues in the active site of SARS-CoV-2 Mpro that are crucial for the binding of inhibitors. These include:

-

Catalytic Dyad: His41 and Cys145 are the central residues for the protease's catalytic activity and are often involved in direct interactions with inhibitors.[11][28]

-

Substrate-Binding Pockets: Residues such as Met49, Gly143, Ser144, Glu166, Gln189, and Thr190 form the substrate-binding pockets and contribute to the stability of the ligand-protein complex through hydrogen bonds and hydrophobic interactions.[20][23][28]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for molecular modeling of this compound-Mpro interaction.

This compound Binding to SARS-CoV-2 Mpro Active Site

Caption: Key interactions between this compound and Mpro active site residues.

References

- 1. Molecular modeling evaluation of the binding effect of five protease inhibitors to COVID-19 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of the efficacy of HIV protease inhibitors against SARS-CoV-2′s main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Progress in the Drug Development Targeting SARS-CoV-2 Main Protease as Treatment for COVID-19 [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. A guide to COVID‐19 antiviral therapeutics: a summary and perspective of the antiviral weapons against SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 [mdpi.com]

- 10. Evolutionary and Structural Insights about Potential SARS-CoV-2 Evasion of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Multifunctional inhibitors of SARS-CoV-2 by MM/PBSA, essential dynamics, and molecular dynamic investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. Identification of potential COVID-19 Mpro inhibitors through covalent drug docking, molecular dynamics simulation, and MMGBSA calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Natural inhibitors of SARS-CoV-2 main protease: structure based pharmacophore modeling, molecular docking and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of key interactions between SARS-CoV-2 main protease and inhibitor drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Examination of the Preclinical Evidence and Mechanisms of Action

Abstract

Ritonavir, an antiretroviral protease inhibitor developed for the treatment of HIV, has garnered significant interest for its potential as a repurposed therapeutic agent in oncology. Initial investigations have revealed that this compound exhibits anticancer activity through a variety of mechanisms, including the inhibition of the proteasome, modulation of key signaling pathways, and overcoming multidrug resistance. This technical guide provides a comprehensive overview of the foundational preclinical research into this compound's repurposing for cancer treatment. It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific basis for this compound's potential in oncology.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising strategy to accelerate the development of novel cancer treatments. By leveraging drugs with well-established safety and pharmacokinetic profiles, the time and cost associated with bringing a new therapy to market can be significantly reduced. This compound, a potent inhibitor of the HIV protease, has emerged as a compelling candidate for drug repurposing in oncology.[1][2] This guide delves into the initial preclinical investigations that have laid the groundwork for its potential clinical application in cancer therapy.

Mechanisms of Anticancer Activity

This compound's anticancer effects are multifactorial, stemming from its ability to interfere with several cellular processes critical for tumor growth and survival.[1][3][4]

Proteasome Inhibition

A primary mechanism underlying this compound's antitumor activity is its inhibition of the 26S proteasome, a cellular complex responsible for the degradation of ubiquitinated proteins.[5][6] Specifically, this compound has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome.[5][6] This inhibition leads to the accumulation of key regulatory proteins, such as the cyclin-dependent kinase inhibitor p21(WAF-1) and the tumor suppressor protein p53, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][6][7] Interestingly, while this compound inhibits the isolated 20S proteasome, it has been observed to activate the 26S proteasome in vitro, suggesting a more complex modulatory role within the cell.[5][6]

Modulation of Signaling Pathways

This compound has been shown to impact multiple signaling pathways that are frequently dysregulated in cancer.

-

Akt Pathway: this compound can inhibit the phosphorylation of Akt, a key kinase in a signaling pathway that promotes cell survival and proliferation.[1][4][8][9] Inhibition of Akt signaling can sensitize cancer cells to apoptosis.[1][10]

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and drug resistance. This compound has been demonstrated to inhibit the DNA binding activity of NF-κB, thereby suppressing its pro-survival functions.[11]

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins. This compound can bind to HSP90 and partially inhibit its chaperone function, leading to the degradation of HSP90 client proteins like Akt and cyclin-dependent kinases.[8]

Overcoming Multidrug Resistance

This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump.[3][4][7] Many chemotherapeutic agents are substrates for CYP3A4 and P-gp. By inhibiting their function, this compound can increase the intracellular concentration and enhance the efficacy of co-administered anticancer drugs, thereby overcoming multidrug resistance.[3][7]

Preclinical Efficacy: In Vitro and In Vivo Studies

The anticancer potential of this compound has been investigated in a variety of preclinical models, both as a single agent and in combination with other therapies.

In Vitro Studies

This compound has demonstrated cytotoxic and cytostatic effects across a range of cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various cancer types.

| Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |

| Breast Cancer | ER-positive (MCF7, T47D) | 12-24 | [8][9] |

| ER-negative (MDA-MB-231) | 45 | [8][9] | |

| Lung Adenocarcinoma | A549, H522, H23, H838 | 35-45 | [12] |

| NCI-H522 | 42 ± 2 | [13] | |